![molecular formula C9H11ClO2S B1601865 3-Isopropylbenzenesulfonyl chloride CAS No. 71530-58-0](/img/structure/B1601865.png)
3-Isopropylbenzenesulfonyl chloride
Overview
Description
3-Isopropylbenzenesulfonyl Chloride (CAS# 71530-58-0) is a useful research chemical . It has a molecular weight of 218.70 and a molecular formula of C9H11ClO2S .
Molecular Structure Analysis
The molecular structure of 3-Isopropylbenzenesulfonyl chloride consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
3-Isopropylbenzenesulfonyl chloride is a liquid at room temperature . It has a density of 1.241 g/cm3 . The compound has a boiling point of 290 ℃ at 760 mmHg .Scientific Research Applications
Synthesis of Derivatives and Complex Molecules
Sulfonyl chlorides, including those structurally similar to 3-isopropylbenzenesulfonyl chloride, are frequently employed in the synthesis of sulfonyl derivatives, such as sulfonamides and sulfones, which have potent antibacterial properties and potential as enzyme inhibitors (Abbasi et al., 2015). This application is pivotal in the development of new pharmaceuticals and agrochemicals.
Green Chemistry and Synthesis Methods
The development of green synthesis methods for producing sulfonyl chlorides, including nitrobenzenesulfonyl chlorides, demonstrates the commitment to environmentally friendly chemical processes. These methods aim to reduce waste and improve the efficiency of chemical reactions, with one study showing a reduction of acidic waste gas and waste water by 40% (Chen Zhong-xiu, 2009).
Catalysis and Reaction Mechanisms
The reactivity of sulfonyl chlorides with nucleophiles forms the basis of many synthetic routes, where they act as electrophiles in substitution reactions. This behavior is critical in the formation of a wide range of compounds, including those with biological activity. A study on the kinetics of reactions involving benzenesulfonyl chlorides provides insight into their reactivity and potential applications in synthesis (Laba et al., 2009).
Material Science and Corrosion Inhibition
Sulfonyl chlorides are also significant in material science, where they contribute to the development of new materials and coatings. For instance, the synthesis of a new organic dye from a benzenesulfonyl chloride derivative has shown promising results in anti-corrosion behavior, indicating potential applications in protecting metals from corrosion (Arrousse et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
3-Isopropylbenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonic esters respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the reactivity of 3-Isopropylbenzenesulfonyl chloride and thus its action, efficacy, and stability . For instance, its reactivity with nucleophiles can be influenced by the pH of the environment .
properties
IUPAC Name |
3-propan-2-ylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRVVPYKFLHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561839 | |
Record name | 3-(Propan-2-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylbenzenesulfonyl chloride | |
CAS RN |
71530-58-0 | |
Record name | 3-(1-Methylethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71530-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Propan-2-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propan-2-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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